4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester
Overview
Description
4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group and an isobutyl ester group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester typically involves the esterification of 4-hydroxymethylpyridin-2-carboxylic acid with isobutyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: 4-Carboxypyridin-2-carboxylic acid isobutyl ester.
Reduction: 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethylpyridin-2-carboxylic acid methyl ester
- 4-Hydroxymethylpyridin-2-carboxylic acid ethyl ester
- 4-Hydroxymethylpyridin-2-carboxylic acid propyl ester
Uniqueness
4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other similar compounds and useful in specific research applications.
Properties
IUPAC Name |
2-methylpropyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-15-11(14)10-5-9(6-13)3-4-12-10/h3-5,8,13H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWWCLWOMNLSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=NC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448425 | |
Record name | 4-hydroxymethylpyridin-2-carboxylic acid isobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166766-78-5 | |
Record name | 4-hydroxymethylpyridin-2-carboxylic acid isobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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